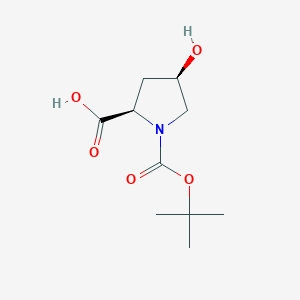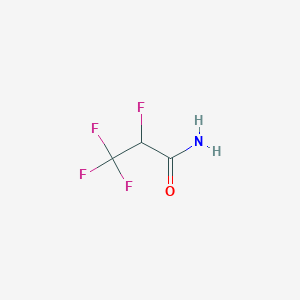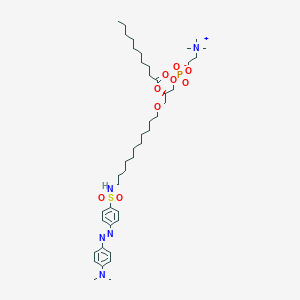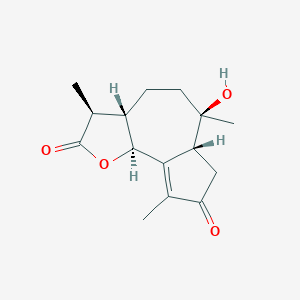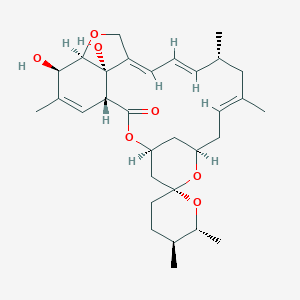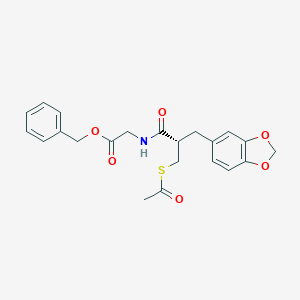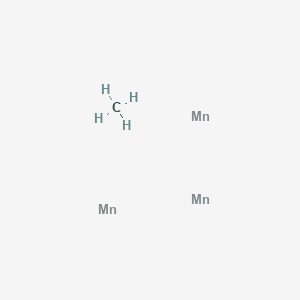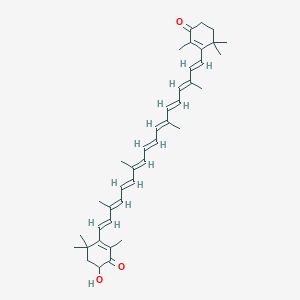![molecular formula C14H9F3N2OS B162428 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 139359-86-7](/img/structure/B162428.png)
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a highly reactive aldehyde that is widely used in organic synthesis, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. In biochemistry, it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. In organic synthesis, it is used as a building block for the synthesis of various biologically active compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is its high reactivity, which makes it an excellent reagent for organic synthesis and biochemistry. However, this compound is highly reactive and can be difficult to handle, which may limit its use in certain applications. Additionally, the toxicity and potential health hazards associated with this compound may require special precautions and safety measures in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new drugs based on this compound's antitumor, antifungal, and antibacterial activities. Another direction is the exploration of its potential applications in biochemistry, where it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and applications.
Synthesemethoden
The synthesis of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is relatively high, and the product can be obtained in a pure form by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to possess antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
139359-86-7 |
|---|---|
Produktname |
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Molekularformel |
C14H9F3N2OS |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-7-21-13-18-12(11(6-20)19(8)13)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
InChI-Schlüssel |
SGJYQFQOUVTCGD-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
Synonyme |
3-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



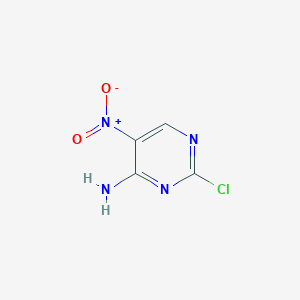
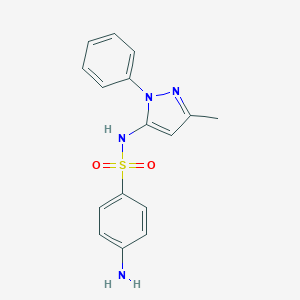
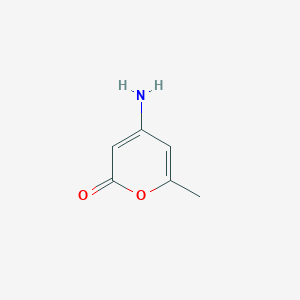
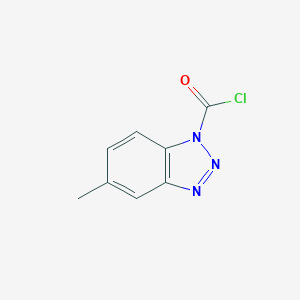
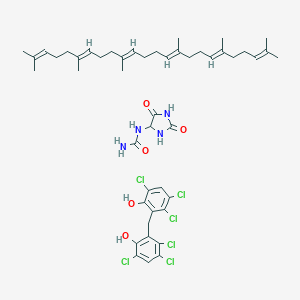
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
